4-Bromo-2,5-dichloro-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-dichloro-1H-1,3-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dichloro-1H-1,3-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2,5-dichloroaniline with formic acid and a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-dichloro-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
4-Bromo-2,5-dichloro-1H-1,3-benzimidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dichloro-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
- 2-Bromo-5,6-dichloro-1H-benzimidazole
- 4-Chloro-2,5-dibromo-1H-1,3-benzimidazole
- 4-Bromo-2,5-dichloro-1H-1,3-benzothiazole
Comparison: 4-Bromo-2,5-dichloro-1H-1,3-benzimidazole is unique due to the specific positioning of bromine and chlorine atoms, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C7H3BrCl2N2 |
---|---|
Molecular Weight |
265.92 g/mol |
IUPAC Name |
4-bromo-2,5-dichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-5-3(9)1-2-4-6(5)12-7(10)11-4/h1-2H,(H,11,12) |
InChI Key |
ILFJKDQPTHIVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.